molecular formula C11H14FN3O B2960565 4-(4-Fluorophenyl)piperazine-1-carboxamide CAS No. 724455-68-9

4-(4-Fluorophenyl)piperazine-1-carboxamide

Cat. No. B2960565
CAS RN: 724455-68-9
M. Wt: 223.251
InChI Key: XARVCWHXIZRCGB-UHFFFAOYSA-N
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Description

“4-(4-Fluorophenyl)piperazine-1-carboxamide” is a chemical compound with the CAS Number: 724455-68-9 . It has a molecular weight of 223.25 and is typically in powder form . The IUPAC name for this compound is 4-(4-fluorophenyl)-1-piperazinecarboxamide .


Molecular Structure Analysis

The InChI code for “4-(4-Fluorophenyl)piperazine-1-carboxamide” is 1S/C11H14FN3O/c12-9-1-3-10(4-2-9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“4-(4-Fluorophenyl)piperazine-1-carboxamide” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.

Scientific Research Applications

PET Radioligand Synthesis

4-(4-Fluorophenyl)piperazine-1-carboxamide derivatives have been synthesized for potential use as PET radioligands. These derivatives, such as carbon-11 labeled carboxamide derivatives, are aimed at imaging dopamine D3 receptors, which are crucial in neurological studies (Gao et al., 2008).

Serotonin Receptor Imaging

Another application in neuroimaging involves the synthesis of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs for PET tracers of serotonin 5-HT(1A) receptors. These are significant for exploring neuropsychiatric disorders (García et al., 2014).

Antiviral and Antimicrobial Research

Compounds like 4-(5-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(substituted phenyl)piperazine-1-carboxamides have been developed for their biological interest. These derivatives exhibit promising antiviral activities and potent antimicrobial activity, making them relevant in the field of infectious disease research (Reddy et al., 2013).

Flunarizine Synthesis

Flunarizine, a drug used to treat migraines and other conditions, involves the use of 4-(4-Fluorophenyl)piperazine-1-carboxamide in its synthesis. The process includes a regioselective metal-catalyzed amination (Shakhmaev et al., 2016).

Fatty Acid Amide Hydrolase Imaging

A novel PET radiotracer for in vivo imaging of fatty acid amide hydrolase (FAAH) in the brain has been developed using 4-(4-fluorophenyl)piperazine-1-carboxamide derivatives. This is significant for studying FAAH's role in various physiological processes (Shimoda et al., 2015).

Synthesis of Novel Compounds

4-(4-Fluorophenyl)piperazine-1-carboxamide is used in the synthesis of various compounds for biological testing, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate. These compounds have been evaluated for activities like antibacterial and anthelmintic properties (Sanjeevarayappa et al., 2015).

Quinolone Antibacterials Synthesis

The compound also plays a role in synthesizing quinolone antibacterials. Novel quinoline derivatives have been prepared using 4-(4-fluorophenyl)piperazine-1-carboxamide, showing similar antibacterial activity to existing standards (Ziegler et al., 1990).

Mechanism of Action

Target of Action

The primary target of 4-(4-Fluorophenyl)piperazine-1-carboxamide is Beta-secretase 1 . This enzyme plays a crucial role in the production of beta-amyloid peptide in neurons, a key component in the development of Alzheimer’s disease.

Mode of Action

It is known to interact with its target, beta-secretase 1 . The interaction between the compound and its target may result in changes that affect the function of the enzyme, potentially influencing the production of beta-amyloid peptide.

Biochemical Pathways

Given its target, it is likely involved in theamyloidogenic pathway , which leads to the production of beta-amyloid peptide. The downstream effects of this could include changes in neuronal function and the progression of neurodegenerative diseases like Alzheimer’s.

Result of Action

Given its target, it may influence the production of beta-amyloid peptide, potentially affecting neuronal function and the progression of alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4-Fluorophenyl)piperazine-1-carboxamide. Factors such as temperature and pH could potentially affect the compound’s stability and its interaction with its target . .

properties

IUPAC Name

4-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O/c12-9-1-3-10(4-2-9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARVCWHXIZRCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)piperazine-1-carboxamide

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